Tin, tributyl(pentafluorophenyl)-
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Overview
Description
Tin, tributyl(pentafluorophenyl)-, also known as tributyl(pentafluorophenyl)tin, is an organotin compound with the empirical formula C18H27F5Sn. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tin, tributyl(pentafluorophenyl)- typically involves the reaction of pentafluorophenylmagnesium bromide with tributyltin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of tin, tributyl(pentafluorophenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tin, tributyl(pentafluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and hydroxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The pentafluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of tin, tributyl(pentafluorophenyl)- include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and organolithium compounds.
Major Products Formed
The major products formed from these reactions include tin oxides, tin hydrides, and various substituted organotin compounds .
Scientific Research Applications
Tin, tributyl(pentafluorophenyl)- has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as the Stille coupling reaction.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of tin, tributyl(pentafluorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it has been shown to interact with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), affecting reproductive, developmental, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tin, tributyl(pentafluorophenyl)- include:
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin hydride
- Tetrabutylstannane
Uniqueness
What sets tin, tributyl(pentafluorophenyl)- apart from these similar compounds is the presence of the pentafluorophenyl group. This group imparts unique chemical properties, such as increased stability and reactivity, making it particularly useful in specific applications like catalysis and material science .
Properties
Molecular Formula |
C18H27F5Sn |
---|---|
Molecular Weight |
457.1 g/mol |
IUPAC Name |
tributyl-(2,3,4,5,6-pentafluorophenyl)stannane |
InChI |
InChI=1S/C6F5.3C4H9.Sn/c7-2-1-3(8)5(10)6(11)4(2)9;3*1-3-4-2;/h;3*1,3-4H2,2H3; |
InChI Key |
JHHIELWIJDNKDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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